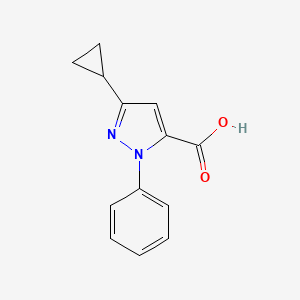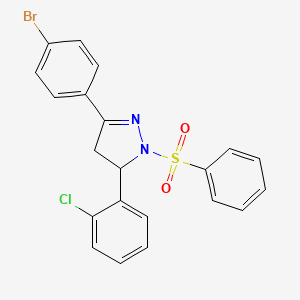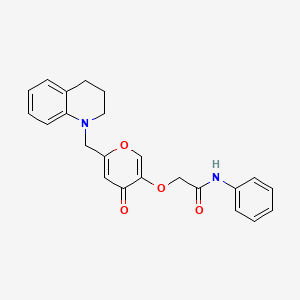![molecular formula C6H5BrN4O B2959940 3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 68510-69-0](/img/structure/B2959940.png)
3-bromo-2-methyl-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one” is a chemical compound with the molecular weight of 229.04 . It has been used in the synthesis of novel CDK2 inhibitors .
Synthesis Analysis
The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C6H5BrN4O/c1-11-5 (7)3-4 (10-11)6 (12)9-2-8-3/h2H,1H3, (H,8,9,12) .Chemical Reactions Analysis
This compound has been used in the synthesis of novel CDK2 inhibitors . The molecular docking study was used to evaluate the binding mode between C03, C09 and C10 and TRKA .Physical and Chemical Properties Analysis
The compound is a powder with a purity of 95%. It is stored at room temperature .科学的研究の応用
Synthesis and Biological Activity
Synthesis of Pyrazolopyrimidine Derivatives
Studies have explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their biological activities. For instance, pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing potential as therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Applications
Compounds based on pyrazolo[3,4-d]pyrimidine structures have been incorporated into materials like polyurethane varnish and printing ink paste, demonstrating significant antimicrobial effects (El‐Wahab et al., 2015).
Anti-Inflammatory and Ulcerogenic Activity
Certain pyrazolo[1,5-a]pyrimidin-7-ones have been identified as a new class of nonsteroidal anti-inflammatory drugs (NSAIDs) that do not exhibit ulcerogenic activity, highlighting their potential for safer therapeutic applications (Auzzi et al., 1983).
Anticancer Agents and Kinase Inhibitors
- mTOR Inhibitors as Anticancer Agents: The synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and their evaluation as anticancer agents have been detailed. These compounds exhibit significant activity against various cancer cell lines through mechanisms such as mTOR inhibition, providing insights into novel therapeutic strategies (Reddy et al., 2014).
Antiviral Applications and CNS Disorders
Design and Discovery of Antiherpetics
The development of pyrazolo[1,5-a]pyridines as novel antiherpetics underscores the versatile therapeutic potential of pyrazolo[4,3-d]pyrimidin-7-one derivatives. These compounds are synthesized to allow rapid analog synthesis, aiming at antiviral applications (Johns et al., 2003).
PDE9A Inhibitors for Cognitive Disorders
The design and discovery of specific PDE9A inhibitors, such as PF-04447943, illustrate the application of pyrazolo[3,4-d]pyrimidine derivatives in addressing central nervous system (CNS) disorders, including cognitive impairments. These inhibitors show promise in enhancing cGMP signaling in the brain, potentially offering new avenues for treating cognitive disorders (Verhoest et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-11-5(7)3-4(10-11)6(12)9-2-8-3/h2H,1H3,(H,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIANYIFPLJVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=N1)C(=O)NC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(3-imidazol-1-ylcyclobutyl)methyl]acetamide;hydrochloride](/img/structure/B2959859.png)
![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2959860.png)


![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(3-methoxybenzyl)amine](/img/structure/B2959865.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-trifluoromethanesulfonylpiperazine-1-carboxamide](/img/structure/B2959866.png)
![3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2959867.png)
![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)
![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)
![5-Fluoro-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2959878.png)

![2,5-dimethyl-N-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}furan-3-carboxamide](/img/structure/B2959880.png)
